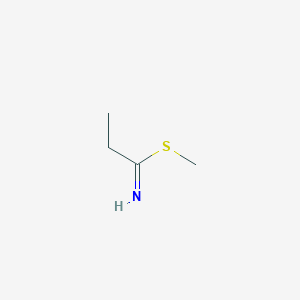![molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3](/img/structure/B12593902.png)
Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both pyrrolidine and thioxanthene moieties in its structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction is usually carried out in the presence of a catalyst under mild heating conditions to achieve good yields.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The deposition method and mild heating are crucial factors for product formation .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[pyrrolidine-3,3’-oxindole]: Known for its anticancer properties and ability to induce apoptotic cell death in cancer cells.
Spiro[pyrrolidine-3,2’-oxindole]: Exhibits similar biological activities but with different structural features and reactivity.
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.
Propiedades
Número CAS |
634153-14-3 |
|---|---|
Fórmula molecular |
C16H13NOS |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
spiro[pyrrolidine-4,9'-thioxanthene]-2-one |
InChI |
InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) |
Clave InChI |
KLRUXWXQKBUPID-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
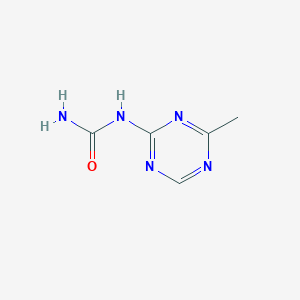
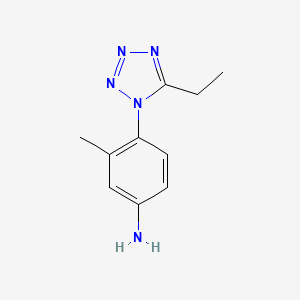
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
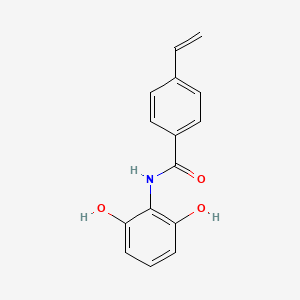
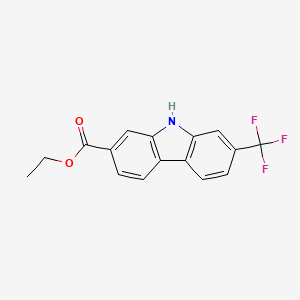
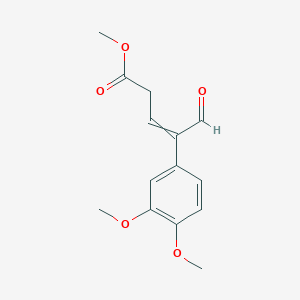
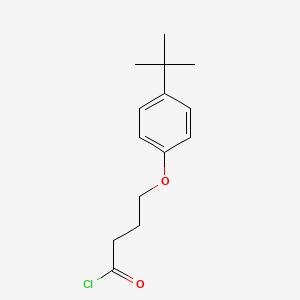
propanedinitrile](/img/structure/B12593916.png)
